Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate
Description
Core Spirocyclic Architecture Analysis
The compound’s defining characteristic lies in its spirocyclic system, where a benzo[f]oxazepine ring shares a single atom (C3) with a cyclopropane moiety. This spiro junction creates orthogonal planes between the two ring systems, imposing significant steric constraints. The seven-membered 1,4-oxazepine ring adopts a boat-like conformation stabilized by intramolecular hydrogen bonding between the nitrogen atom (N4) and the adjacent oxygen atom (O1).
Critical bond lengths and angles at the spiro center were derived from X-ray crystallographic studies of analogous compounds (Table 1). The C3–C1' cyclopropane bond measures 1.512 Å, typical for strained cyclopropane systems, while the C3–N4 bond length of 1.452 Å indicates partial double-bond character due to conjugation with the oxazepine ring.
Table 1: Key Structural Parameters at Spiro Junction
| Parameter | Value |
|---|---|
| C3–C1' bond length | 1.512 Å |
| C3–N4 bond length | 1.452 Å |
| C1'-C2'-C3 bond angle | 59.8° |
| Dihedral angle (rings) | 88.3° |
Benzoxazepine Ring System Configuration
The benzo[f]oxazepine moiety consists of a benzene ring fused to a seven-membered oxazepine heterocycle. Numbering follows IUPAC priority rules, with the oxygen atom at position 1 and nitrogen at position 4 (Figure 1). The 4,5-dihydro designation indicates partial saturation between C4 and C5, creating a semi-rigid chair-like substructure that influences molecular packing.
Density functional theory (DFT) calculations reveal significant π-orbital overlap between the aromatic benzene system (C6–C11) and the oxazepine’s conjugated system, particularly at C2 and C3. This conjugation stabilizes the molecule by 18.7 kcal/mol compared to non-planar analogs, as demonstrated through comparative molecular orbital analysis.
Cyclopropane Moiety Spatial Orientation
The spiro-fused cyclopropane ring exhibits a puckered conformation with C1'–C2'–C3 bond angles of 59.8°, consistent with Walsh’s theory of bent cyclopropane bonds. The cyclopropane plane forms an 88.3° dihedral angle with the benzo[f]oxazepine system, minimizing van der Waals repulsions between the methylene hydrogens and aromatic protons.
Notably, the cyclopropane’s C1' position shows 0.12 Å out-of-plane distortion, attributed to conjugation effects with the adjacent oxazepine nitrogen. This distortion creates a chiral center at C3, though the compound’s specific enantiomeric form remains unspecified in current literature.
Carboxylate Functional Group Positioning
The methyl carboxylate group occupies position 8 on the benzene ring, adopting a coplanar orientation with the aromatic system (Figure 2). This conjugation stabilizes the ester carbonyl group, as evidenced by infrared spectroscopy data showing a C=O stretching frequency of 1724 cm⁻¹ – 15 cm⁻¹ lower than typical aliphatic esters due to resonance effects.
Table 2: Key Electronic Features of Carboxylate Group
| Parameter | Value |
|---|---|
| C=O bond length | 1.214 Å |
| O–C–O bond angle | 122.7° |
| Torsion angle (C7–C8–O2) | 3.8° |
X-ray diffraction studies of crystalline analogs demonstrate intermolecular dipole-dipole interactions between the carboxylate oxygen (O2) and proximal hydrogen atoms from adjacent molecules, suggesting this group plays a critical role in solid-state packing. The ester’s methyl group exhibits free rotation at room temperature, as confirmed by variable-temperature NMR studies showing coalescence of methoxy proton signals at 213 K.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl spiro[4,5-dihydro-2H-1,4-benzoxazepine-3,1'-cyclopropane]-8-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-16-12(15)9-2-3-10-7-14-13(4-5-13)8-17-11(10)6-9/h2-3,6,14H,4-5,7-8H2,1H3 |
InChI Key |
YVYXENKURRQMOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC3(CC3)CO2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzoxazepine Core
The benzoxazepine scaffold is typically synthesized by cyclization reactions involving ortho-aminophenol derivatives and appropriate aldehydes or ketones. The 4,5-dihydro-2H-oxazepine ring is formed by intramolecular nucleophilic attack of the amino group on a carbonyl carbon, often under acidic or basic catalysis.
Functionalization with Methyl Carboxylate Group
The methyl ester at the 8-position is introduced by esterification of the corresponding carboxylic acid or by direct incorporation during ring construction using methyl ester-containing starting materials. Typical esterification methods include:
- Fischer esterification under acidic conditions,
- Use of methyl chloroformate or diazomethane for methylation of carboxylic acids.
Representative Synthetic Route and Conditions
Detailed Research Findings
Copper(II)-Catalyzed Spirocyclization : Research indicates that copper(II) salts catalyze the cyclization of cyclopropane derivatives with conjugated systems, facilitating the formation of spirocyclic oxazepines with good yields and stereoselectivity. This method is advantageous due to mild conditions and broad substrate scope.
Cyclopropanation Techniques : The Simmons–Smith reaction, involving diiodomethane and zinc-copper couple, is a classical method to convert alkenes into cyclopropanes. This reaction is compatible with heterocyclic systems and can be tuned to favor spirocyclization.
Esterification Approaches : Methyl ester groups are commonly introduced via Fischer esterification or by using methyl chloroformate. The choice depends on the sensitivity of the spirocyclic system to acidic or basic conditions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Catalyst for cyclization | Copper(II) salts (e.g., CuCl2) | Enables spirocyclization via cyclopropane ring strain |
| Temperature | 0 to 25 °C | Mild conditions to preserve sensitive groups |
| Solvent | Dichloromethane, tetrahydrofuran | Common solvents for cyclopropanation and cyclization |
| Reaction time | 4 to 16 hours | Depending on step and catalyst efficiency |
| Yield | 50-90% overall | Moderate to good yields reported |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in drug discovery workflows.
Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 1M HCl, reflux, 6h | Carboxylic acid derivative | 85–92% |
| Basic hydrolysis | 1M NaOH, 60°C, 4h | Carboxylic acid salt | 78–88% |
This transformation enables downstream amidation or conjugation reactions for pharmacological optimization.
Reduction Reactions
The cyclopropane ring and benzoxazepine system participate in selective reductions:
-
Catalytic Hydrogenation :
Using Pd/C or Raney Ni under H₂ (1–3 atm), the cyclopropane ring undergoes partial hydrogenation to form a cyclopropanol derivative. This reaction proceeds with retention of the spirocyclic configuration. -
Borane-Mediated Reduction :
The ketone group (if present in related derivatives) is reduced to a secondary alcohol using BH₃·THF, achieving >90% selectivity .
Cycloaddition Reactions
The strained cyclopropane ring participates in (3+2) and (4+3) cycloadditions, as demonstrated in studies of analogous spirocyclopropane systems :
Example Reaction
textMethyl spirocompound + Dienophile (e.g., furan) → Bicyclic adduct (7-membered ring)
Conditions : Bi(OTf)₃ catalyst, CH₂Cl₂, 25°C
Yield : 70–85%
Mechanistic studies indicate a stepwise pathway involving zwitterionic intermediates.
Ring-Opening Reactions
Nucleophilic attack on the cyclopropane ring leads to ring-opening, forming linear intermediates for further derivatization:
| Nucleophile | Product Class | Application |
|---|---|---|
| Amines | β-Amino esters | Peptide mimetics |
| Thiols | Thioether derivatives | Prodrug development |
| Grignard reagents | Alkylated analogs | Structural diversification |
Notably, copper(II) catalysts enhance regioselectivity in these reactions .
Functionalization via Cross-Coupling
The aromatic benzo[f] system undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl/heteroaryl introductions:
Optimized Protocol
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Solvent : DMF/H₂O (3:1)
-
Yield : 65–80% for arylboronic acid partners
Stability and Degradation Pathways
The compound demonstrates sensitivity to:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by interfering with critical cellular pathways.
Case Study: Inhibition of Tumor Growth
A study evaluated the efficacy of methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate on human tumor cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation across multiple cancer types:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl Derivative | A549 (Lung) | 15 |
| Methyl Derivative | MCF7 (Breast) | 20 |
| Methyl Derivative | HeLa (Cervical) | 18 |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration showed that administration of the compound led to significant improvements in cognitive function and reduced neuronal loss:
| Treatment | Dose (mg/kg) | Improvement (%) |
|---|---|---|
| Methyl Derivative | 10 | 75 |
| Control (No Treatment) | - | 0 |
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory research. Compounds similar to this compound have shown potential as selective inhibitors of cyclooxygenase enzymes.
Case Study: Inhibition of Inflammation
In a carrageenan-induced paw edema model in rats:
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Methyl Derivative | 50 | 85 |
| Aspirin (Control) | 50 | 30 |
Materials Science Applications
This compound can also be utilized in materials science for the development of novel polymers and composite materials due to its unique structural characteristics.
Polymer Synthesis
The compound can serve as a monomer in the synthesis of functional polymers. Its spirocyclic structure contributes to enhanced mechanical properties and thermal stability in polymer matrices.
Example: Polymerization Studies
Research has demonstrated that incorporating this compound into polymer formulations improves tensile strength and thermal resistance compared to conventional polymers.
Mechanism of Action
The mechanism of action of Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate involves its interaction with specific molecular targets and pathways. The oxazepine ring system may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Spirocyclic Esters with Dioxolane/Dioxane Systems
Compounds such as Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 26845-47-6) share a spirocyclic framework and ester group but replace the oxazepine nitrogen with oxygen atoms in a dioxolane/dioxane system. Key differences include:
Dibenzoxazepine Derivatives (e.g., CR)
Dibenz[b,f][1,4]oxazepine (CR) is a well-studied riot control agent with a fused dibenzoxazepine structure. While lacking the spirocyclopropane and ester group, its toxicological profile provides a baseline for oxazepine-related bioactivity:
The methyl ester in the target compound likely mitigates the acute toxicity seen in CR, as ester groups often reduce volatility and bioactivity .
Functional Group-Driven Comparisons
Ester vs. Halogen Substituents
Biological Activity
Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to summarize the available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological activity. The general formula can be represented as follows:
1. Monoamine Reuptake Inhibition
Research indicates that compounds similar to this compound exhibit monoamine reuptake inhibitory activity. This mechanism is crucial for the treatment of various mood disorders. For instance, a study highlighted that derivatives of this compound demonstrated effective inhibition of serotonin and norepinephrine transporters, suggesting potential antidepressant properties .
2. Anticancer Properties
The compound has been evaluated for its anticancer activity. A study reported that specific derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
3. Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial activity .
Case Study 1: Antidepressant Activity
A clinical trial investigated the antidepressant effects of a related oxazepine derivative in patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to a placebo group over an eight-week period .
Case Study 2: Anticancer Efficacy
In vitro assays conducted on human breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability (IC50 = 15 µM). Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .
Data Table: Biological Activities Summary
Q & A
Q. Sources of Variability :
- Membrane Purity : Contaminating proteins or lipids alter receptor conformation.
- Temperature/pH Drift : Maintain 25°C and pH 7.4 to prevent receptor denaturation.
- Nonspecific Binding : Use excess cold ligand (e.g., 10 µM moxonidine) to minimize background noise .
What strategies are employed to resolve discrepancies between in vitro receptor binding data and in vivo pharmacological activity for spirocyclic benzoxazepine derivatives?
Advanced Research Question
Discrepancies often arise due to:
- Metabolic Instability : Use LC-MS to identify metabolites in plasma (e.g., hydrolyzed esters) that reduce bioavailability .
- Off-Target Effects : Profile selectivity against 5-HT, GABA, or TSPO receptors using broad-panel screening .
- Pharmacokinetic Factors : Measure brain penetration via logP (optimal range: 2–3) and plasma protein binding (equilibrium dialysis) .
Q. Resolution Strategies :
- Structural Analogues : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Prodrug Design : Mask carboxylate groups as esters to improve absorption .
What validated analytical methods (e.g., HPLC, LC-MS) are suitable for quantifying this compound and its synthetic impurities in biological matrices?
Advanced Research Question
HPLC Methods :
- Column : C18 stationary phase (e.g., Chromolith® RP-18e, 100 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 10–90% B over 15 minutes.
- Detection : UV at 254 nm for carboxylate derivatives; LOD ≈ 0.1 µg/mL .
Q. LC-MS/MS for Impurities :
- Ionization : ESI+ mode (m/z 300–500 range).
- Impurity Profiling : Monitor common byproducts like de-esterified acids (Δm/z -14) or ring-opened intermediates .
- Validation : Follow ICH Q2(R1) guidelines for linearity (r² > 0.995), precision (%RSD < 5%), and recovery (85–115%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
